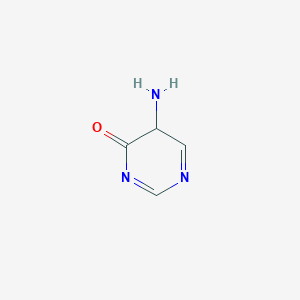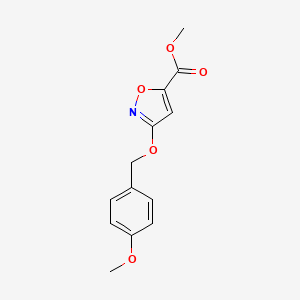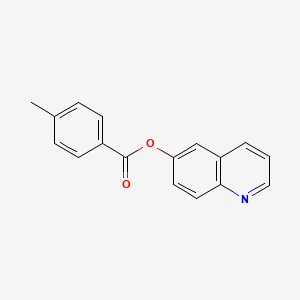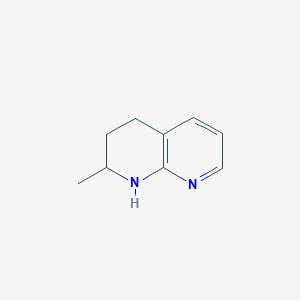![molecular formula C5H10N2 B15072814 5-Azaspiro[2.3]hexan-2-amine](/img/structure/B15072814.png)
5-Azaspiro[2.3]hexan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Azaspiro[2.3]hexan-2-amine is a compound that belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azaspiro[2.3]hexan-2-amine typically involves the use of D-serine as a starting material. The process includes a diastereoselective rhodium-catalyzed cyclopropanation reaction to introduce the cyclopropyl moiety . This method ensures the control of stereochemistry, which is crucial for the biological activity of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and advanced catalytic systems could enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Azaspiro[2.3]hexan-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to modify the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Conditions often involve the use of nucleophiles or electrophiles under controlled temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized spiro compounds .
Scientific Research Applications
5-Azaspiro[2.3]hexan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound serves as a conformationally constrained analogue of amino acids, aiding in the study of protein structure and function.
Industry: The compound’s unique structure makes it valuable in the design of new materials and catalysts.
Mechanism of Action
The mechanism by which 5-Azaspiro[2.3]hexan-2-amine exerts its effects involves its interaction with specific molecular targets. As a conformationally constrained analogue of amino acids, it can modulate the function of glutamate receptors in the CNS. This modulation can influence neurotransmission and has implications for treating various CNS disorders .
Comparison with Similar Compounds
Similar Compounds
5-Azaspiro[2.4]heptane: Another spiro compound with a slightly different ring structure.
5-Azaspiro[3.3]heptane: Features a larger ring system compared to 5-Azaspiro[2.3]hexan-2-amine.
Uniqueness
This compound is unique due to its specific ring size and the presence of an amine group, which provides distinct chemical and biological properties. Its constrained structure enhances its stability and selectivity in biological systems, making it a valuable tool in drug design and development .
Properties
Molecular Formula |
C5H10N2 |
|---|---|
Molecular Weight |
98.15 g/mol |
IUPAC Name |
5-azaspiro[2.3]hexan-2-amine |
InChI |
InChI=1S/C5H10N2/c6-4-1-5(4)2-7-3-5/h4,7H,1-3,6H2 |
InChI Key |
HUYFERUUFCSQIR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C12CNC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B15072744.png)
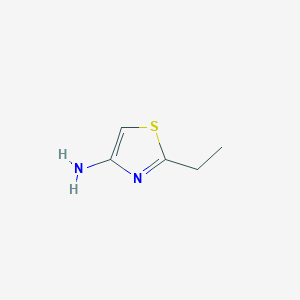
![1-Aminospiro[2.3]hexan-5-ol](/img/structure/B15072748.png)
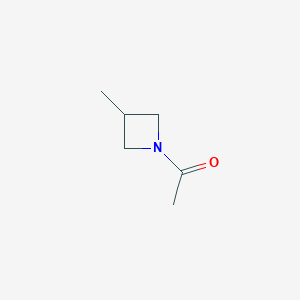
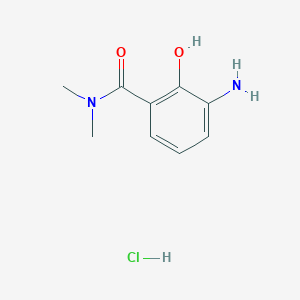
![4-Chlorobenzo[d]isoxazole](/img/structure/B15072771.png)
![Pyrazolo[1,5-a]pyrimidin-3-ylmethanol](/img/structure/B15072777.png)

